![molecular formula C10H15NS B2631280 Methyl[1-(phenylsulfanyl)propan-2-yl]amine CAS No. 7319-99-5](/img/structure/B2631280.png)

Methyl[1-(phenylsulfanyl)propan-2-yl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

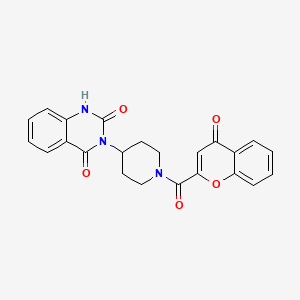

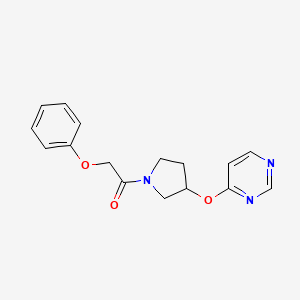

“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is a chemical compound with the CAS Number: 7319-99-5 . It has a molecular weight of 181.3 . The IUPAC name for this compound is N-methyl-1-(phenylsulfanyl)-2-propanamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds like β-methylphenylethylamines can produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP) when analyzed by LC/MS .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 181.30 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Synthesis of γ-Amino-Functionalised Vinyl Sulfones

A study details the enantioselective synthesis of γ-amino-functionalised vinyl sulfones, which are crucial for the development of cysteine protease inhibitors. This synthesis involves a sequence of α-amination of an aldehyde followed by vinyl sulfone formation, leading to optically active compounds. These compounds are potential precursors for various pharmacologically relevant molecules (Evans, Shen, & Cunningham, 2022).

Pharmacological Characterization of Kappa-Opioid Receptors Antagonists

Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) revealed its high-affinity antagonism for κ-opioid receptors. This compound exhibits selectivity for κ-opioid receptors over μ-opioid receptors and has shown therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).

X-ray Structures and Computational Studies of Cathinones

A study on the structural analysis of various cathinones, including their X-ray crystal structures and computational modeling. This research provides insights into the molecular geometry and potential interactions of these compounds, which are significant for understanding their pharmacological properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of New Classes of Deoxyaminosugars

This research demonstrates the Michael addition reaction of amines to vinyl sulfone modified carbohydrates, showcasing a flexible methodology for synthesizing new classes of deoxyaminosugars. These compounds have potential applications in medicinal chemistry and drug development (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Copper-Catalyzed Stereospecific C–S Coupling Reaction

A novel methodology for synthesizing highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process involves in situ activation by methyl triflate, offering a versatile approach for the preparation of sulfur-containing organic compounds (Jiang, Li, Zhou, & Zeng, 2018).

Propriétés

IUPAC Name |

N-methyl-1-phenylsulfanylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZZBPFAXIYJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=CC=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)

![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)